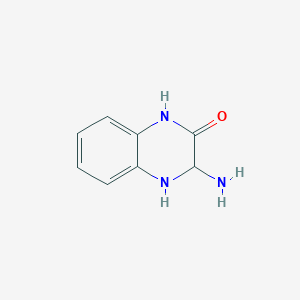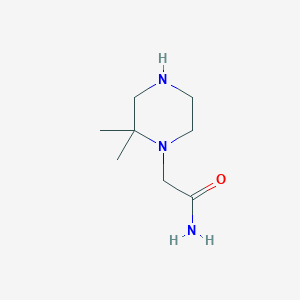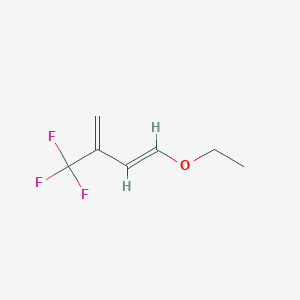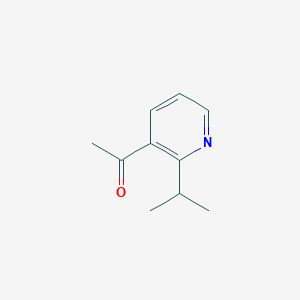
3-amino-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, with an amino group at the third position and a carbonyl group at the second position. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Here is a general synthetic route:
Starting Materials: o-phenylenediamine and glyoxal.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to either acidic or basic conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the quinoxaline ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
3-amino-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives, depending on the specific reagents used.
科学研究应用
3-amino-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the amino and carbonyl groups.
3-aminoquinoxaline: Similar structure but without the dihydro and carbonyl groups.
3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group at the third position.
Uniqueness
3-amino-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
3-amino-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H9N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4,7,10H,9H2,(H,11,12) |
InChI 键 |
GZDSZDOPAYSIFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)





![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)






